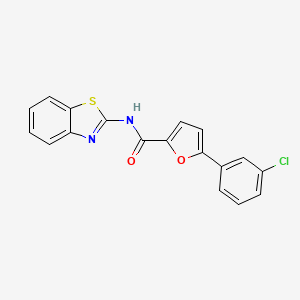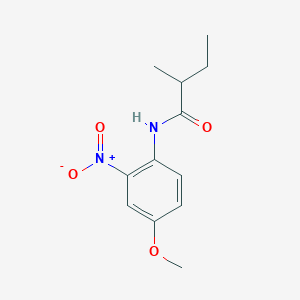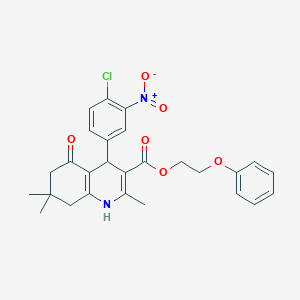
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide, also known as BF-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. BF-1 has shown promising results in several studies as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Aplicaciones Científicas De Investigación
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may be a promising therapeutic agent for the treatment of type 2 diabetes.
In addition, N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has also been shown to have anticancer properties. It has been demonstrated to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a potential chemotherapeutic agent.
Mecanismo De Acción
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide exerts its biological effects by inhibiting the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide binds to the active site of PTPs, preventing them from dephosphorylating their target proteins. This leads to the activation of several signaling pathways, including the insulin signaling pathway and the JAK-STAT signaling pathway. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has also been shown to inhibit the activity of several oncogenic signaling pathways, including the Src and EGFR pathways.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of several oncogenic signaling pathways. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has also been shown to have anti-inflammatory properties, suggesting that it may be a potential therapeutic agent for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has some limitations for lab experiments. It is relatively unstable in aqueous solutions, requiring the use of organic solvents for storage and handling. N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide also has limited solubility in water, which may limit its use in some experiments.
Direcciones Futuras
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has shown promising results in several studies as a potential therapeutic agent for the treatment of various diseases. Future research should focus on further elucidating the mechanism of action of N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide and its effects on cellular signaling pathways. In addition, the potential use of N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide in combination with other therapeutic agents should be explored. Further studies are also needed to determine the potential side effects and toxicity of N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide in vivo. Overall, N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has great potential as a therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide involves several steps, including the reaction of 2-aminobenzothiazole with 3-chlorobenzaldehyde to form the intermediate compound, which is then reacted with furfural in the presence of acetic acid and sodium acetate to produce N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide. The overall yield of the synthesis is approximately 55%, and the purity of the final product can be further increased by recrystallization.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-5-3-4-11(10-12)14-8-9-15(23-14)17(22)21-18-20-13-6-1-2-7-16(13)24-18/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZKXCEKFBTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)
![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)

![ethyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4988516.png)

![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)